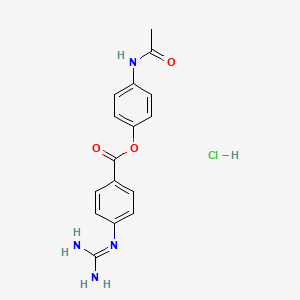

4'-Acetamidophenyl 4-guanidinobenzoate hydrochloride

Vue d'ensemble

Description

4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride is a chromogenic substrate, which means it is used in biochemical assays to produce a color change that can be measured. This compound is often utilized in various scientific research applications due to its unique properties .

Méthodes De Préparation

The synthesis of 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride involves several steps. The starting materials typically include 4-aminophenyl acetate and 4-guanidinobenzoic acid. The reaction conditions often require the use of solvents such as dimethylformamide or methanol, and catalysts like hydrochloric acid to facilitate the reaction. The final product is obtained through crystallization and purification processes .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to control the reaction rate and yield. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Reproductive Health Applications

2.1. Contraceptive Potential

Research indicates that AGB can serve as a vaginal contraceptive by inhibiting acrosin activity. In studies involving rabbits, AGB demonstrated significant efficacy in preventing fertilization compared to traditional spermicides like nonoxynol-9. Notably, AGB was found to be less irritating and more potent than nonoxynol-9, making it a promising candidate for development as a vaginal contraceptive with reduced side effects .

2.2. Anti-HIV Activity

AGB has also been investigated for its anti-HIV properties. In vitro studies showed that AGB could inhibit HIV infection by blocking acrosin's role in enhancing viral entry into host cells. Complete inhibition of HIV was observed at concentrations of 100 micrograms/ml, which aligns with doses effective for preventing fertilization . This dual function as both a contraceptive and an anti-HIV agent positions AGB as a potential candidate for new therapeutic strategies aimed at reducing sexual transmission of HIV.

Protease Inhibition Studies

AGB has been used extensively in biochemical research to study its inhibitory effects on various serine proteases beyond acrosin:

- Inhibition Profiles : Comparative studies with other protease inhibitors such as benzamidine and aprotinin have shown that AGB exhibits superior potency against acrosin and other related enzymes .

- Active Site Titration : AGB is employed as a substrate in active site titration experiments to evaluate the enzymatic activity of trypsin and other proteases, providing insights into enzyme kinetics and inhibition mechanisms .

Case Studies and Experimental Findings

Summary of Findings

The applications of 4'-Acetamidophenyl 4-guanidinobenzoate hydrochloride extend beyond traditional contraceptive methods to include significant implications in virology and biochemistry:

- Vaginal Contraceptive : Effective in preventing fertilization with lower irritation compared to existing products.

- Anti-HIV Properties : Offers potential as a preventive agent against sexual transmission of HIV.

- Protease Research : Serves as a valuable tool in understanding enzyme inhibition dynamics.

Mécanisme D'action

The mechanism of action of 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride involves its interaction with specific enzymes or biomolecules. When the compound is used as a substrate in an assay, it undergoes a chemical reaction catalyzed by the enzyme, resulting in a color change. This color change can be measured spectrophotometrically to determine the concentration of the enzyme or biomolecule in the sample. The molecular targets and pathways involved depend on the specific enzyme or biomolecule being studied .

Comparaison Avec Des Composés Similaires

4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride is unique due to its specific chromogenic properties and its ability to produce a measurable color change in biochemical assays. Similar compounds include:

4-guanidinobenzoic acid: Used in similar assays but may have different reactivity and sensitivity.

4-aminophenyl acetate: Another substrate used in biochemical assays with different properties and applications.

4-acetamidophenyl acetate: Similar in structure but may have different reactivity and applications.

These compounds share some similarities in their chemical structure and applications but differ in their specific properties and reactivity, making 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride a unique and valuable tool in scientific research.

Activité Biologique

4'-Acetamidophenyl 4-guanidinobenzoate hydrochloride, commonly referred to as AGB, is a compound of significant interest in biochemical research due to its inhibitory effects on various proteolytic enzymes. This article explores the biological activity of AGB, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

AGB primarily acts as an inhibitor of serine proteases, including trypsin and acrosin. The guanidinobenzoate moiety facilitates strong interactions with the active sites of these enzymes through hydrogen bonding and ionic interactions. This binding can lead to conformational changes in the enzyme structure, resulting in altered activity and specificity.

Key Interactions

- Active Site Binding : AGB binds to the active sites of target enzymes, inhibiting their proteolytic activity.

- Enzyme Inhibition : It has been shown to inhibit acrosin, a sperm enzyme crucial for fertilization, making it a candidate for contraceptive applications .

- Cell Signaling Modulation : AGB influences cell signaling pathways by modulating protease activity, which is essential for processes like apoptosis and inflammation.

AGB has been characterized by its ability to interact with various proteins involved in the coagulation cascade and other metabolic pathways. Its effects on enzyme kinetics are significant for both basic research and potential therapeutic applications.

Enzymatic Interactions

- Trypsin and Chymotrypsin : AGB interacts with these enzymes, leading to measurable changes in activity that can be quantified spectrophotometrically.

- Proteolytic Activity : In studies involving human spermatozoa, AGB effectively inhibited acrosin activity when mixed with semen, suggesting its potential use as a vaginal contraceptive .

Cellular Effects

AGB's impact on cellular functions includes modulation of gene expression related to inflammatory responses and cellular metabolism.

Gene Expression Modulation

- Upregulation : AGB has been noted to upregulate genes associated with inflammation.

- Downregulation : Conversely, it downregulates genes linked to cell proliferation, indicating a potential role in cancer research.

Dosage Effects and Toxicity

The biological activity of AGB varies significantly with dosage in animal models.

Observations from Animal Studies

- Low Doses : Effective inhibition of target enzymes without significant toxicity.

- High Doses : Associated with adverse effects such as hepatotoxicity and nephrotoxicity. Studies indicate a minimal effective dose is necessary for achieving desired biochemical responses.

Metabolic Pathways

AGB undergoes metabolism primarily via cytochrome P450 enzymes, leading to the formation of active metabolites that can further interact with biomolecules. This metabolic pathway is crucial for understanding the pharmacokinetics of AGB.

Transport and Distribution

AGB is taken up by cells through endocytosis and is distributed across various cellular compartments. Its localization is influenced by pH levels and binding proteins that facilitate transport.

Case Studies

Several studies highlight the biological activity of AGB:

- Contraceptive Efficacy : In a study involving rabbits, AGB demonstrated potent contraceptive effects by inhibiting acrosin in spermatozoa mixed with human ejaculate .

- Enzyme Inhibition : Research showed that AGB effectively inhibited enteropeptidase, a critical enzyme in digestion, suggesting potential applications in metabolic disorders .

Propriétés

IUPAC Name |

(4-acetamidophenyl) 4-(diaminomethylideneamino)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3.ClH/c1-10(21)19-12-6-8-14(9-7-12)23-15(22)11-2-4-13(5-3-11)20-16(17)18;/h2-9H,1H3,(H,19,21)(H4,17,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYYAOPEHXAUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000271 | |

| Record name | N-{4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79119-49-6 | |

| Record name | N-{4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.